Aminobenzenesulfonic auristatin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminobenzenesulfonic auristatin E is a compound that combines the cytotoxic tubulin modifier Auristatin E with an antibody-drug conjugate (ADC) linker, Aminobenzenesulfonic. This compound exhibits potent antitumor activity and is primarily used in the development of ADCs for targeted cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aminobenzenesulfonic auristatin E involves the conjugation of Auristatin E with the ADC linker Aminobenzenesulfonic. This process typically includes the following steps:
Activation of Auristatin E: Auristatin E is activated using a suitable reagent to introduce a reactive functional group.
Linker Attachment: The activated Auristatin E is then reacted with the Aminobenzenesulfonic linker under controlled conditions to form the conjugate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Auristatin E and the Aminobenzenesulfonic linker are synthesized and purified.
Conjugation: The bulk materials are then conjugated in large reactors under optimized conditions to ensure high yield and purity
Analyse Chemischer Reaktionen
Aminobenzenesulfonic auristatin E undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can occur, especially at the reactive sites introduced during the synthesis
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
Aminobenzenesulfonic auristatin E has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying conjugation reactions and linker chemistry.
Biology: Employed in cell biology studies to investigate the effects of tubulin modification on cell division and apoptosis.
Medicine: Integral in the development of ADCs for targeted cancer therapy, providing a means to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy cells
Industry: Utilized in the production of ADCs for clinical trials and therapeutic applications
Wirkmechanismus
Aminobenzenesulfonic auristatin E exerts its effects through the following mechanism:
Tubulin Inhibition: The Auristatin E component binds to tubulin, inhibiting its polymerization and disrupting the microtubule network within cells.
Cell Cycle Arrest: This disruption leads to cell cycle arrest at the G2/M phase, preventing cell division.
Apoptosis Induction: The accumulation of damaged cells triggers apoptosis, leading to cell death
Vergleich Mit ähnlichen Verbindungen
Aminobenzenesulfonic auristatin E is unique due to its specific combination of Auristatin E and the Aminobenzenesulfonic linker. Similar compounds include:
Monomethyl auristatin E (MMAE): Another potent tubulin inhibitor used in ADCs
Monomethyl auristatin F (MMAF): A derivative of Auristatin E with similar cytotoxic properties.
Maytansinoids: A class of microtubule inhibitors used in ADCs
These compounds share similar mechanisms of action but differ in their linker chemistry and specific applications, highlighting the uniqueness of this compound in targeted cancer therapy .
Eigenschaften
Molekularformel |
C37H64N6O8S |
---|---|
Molekulargewicht |
753.0 g/mol |
IUPAC-Name |
(2S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[(4-aminophenyl)sulfonylamino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C37H64N6O8S/c1-13-24(6)33(42(10)37(47)31(22(2)3)39-36(46)32(23(4)5)41(8)9)29(50-11)21-30(44)43-20-14-15-28(43)34(51-12)25(7)35(45)40-52(48,49)27-18-16-26(38)17-19-27/h16-19,22-25,28-29,31-34H,13-15,20-21,38H2,1-12H3,(H,39,46)(H,40,45)/t24-,25+,28-,29+,31-,32-,33-,34+/m0/s1 |
InChI-Schlüssel |
AZVFJNPRFUTRNO-RAEOHFLNSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.